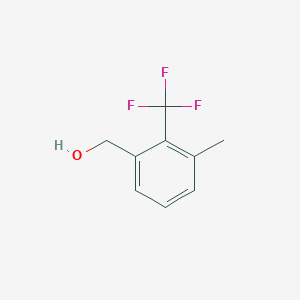

3-Methyl-2-(trifluoromethyl)benzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methyl-2-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H9F3O . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “3-Methyl-2-(trifluoromethyl)benzyl alcohol” consists of a benzyl group attached to a trifluoromethyl group and a hydroxyl group . The exact 3D structure can be viewed using specific software .

Physical And Chemical Properties Analysis

“3-Methyl-2-(trifluoromethyl)benzyl alcohol” is a solid at room temperature . It has a molecular weight of 190.17 .

Applications De Recherche Scientifique

Benzylation of Alcohols

One application involves the use of stable organic salts for converting alcohols into benzyl ethers, demonstrating a method for benzylation of a wide range of alcohols with good to excellent yield. This process is crucial for modifying alcohol functionalities in organic synthesis, potentially applicable to the derivatives of "3-Methyl-2-(trifluoromethyl)benzyl alcohol" (Poon & Dudley, 2006).

Catalytic Secondary Benzylation

Another study explored catalytic secondary benzylation using metal triflates, which facilitated the benzylation of carbon, nitrogen, and oxygen nucleophiles. This approach underscores the versatility of "3-Methyl-2-(trifluoromethyl)benzyl alcohol" in synthesizing complex molecules through secondary benzylation (Noji et al., 2003).

Supramolecular Chemistry

In material science, derivatives of benzyl alcohol are used in the design of supramolecular dendrimers, which exhibit novel thermotropic cubic liquid-crystalline phases. These materials have potential applications in nanotechnology and advanced materials engineering (Balagurusamy et al., 1997).

Catalytic Oxidation and Hydrogenation

Research on half-sandwich Ruthenium(II) complexes with organosulfur/-selenium ligands, synthesized from benzyl alcohol derivatives, highlights their catalytic efficiency in oxidation and transfer hydrogenation reactions. These findings have implications for developing catalysts in organic transformations (Saleem et al., 2013).

O-Benzylating Reagents

A novel study introduced an acid-catalyzed O-benzylating reagent, showcasing a method to efficiently produce benzyl ethers from various alcohols. This research could provide new routes for synthesizing benzylated derivatives of "3-Methyl-2-(trifluoromethyl)benzyl alcohol" (Yamada, Fujita, & Kunishima, 2012).

Safety And Hazards

Propriétés

IUPAC Name |

[3-methyl-2-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-3-2-4-7(5-13)8(6)9(10,11)12/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQKFSVKKSFBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(trifluoromethyl)benzyl alcohol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2630580.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2630584.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2630585.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-acetylpiperazin-1-yl)sulfonylbenzoate](/img/structure/B2630586.png)

![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2630593.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2630596.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630597.png)